(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE
Description
The compound (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is an acrylamide derivative characterized by a complex substitution pattern. Its structure includes:
- A 2-chlorobenzyloxy group at the para position of a phenyl ring.
- A methoxy group at the meta position of the same phenyl ring.
- A cyano group at the α-position of the acrylamide backbone.
- A 3,5-dichlorophenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O3/c1-31-23-9-15(6-7-22(23)32-14-16-4-2-3-5-21(16)27)8-17(13-28)24(30)29-20-11-18(25)10-19(26)12-20/h2-12H,14H2,1H3,(H,29,30)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWDUWIPHZYJQT-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H22ClN2O5
- Molecular Weight : 462.9 g/mol
- IUPAC Name : (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide
The compound features a cyano group that enhances its reactivity, making it suitable for various chemical transformations. The presence of chlorobenzyl and methoxy groups contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM in various assays. This suggests its potential use as a lead compound in anticancer drug development.
Cholinesterase Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. Comparative studies suggest that it possesses a competitive inhibition profile similar to established drugs like donepezil. This property positions it as a candidate for further research in neurodegenerative disease therapies.
Synthetic Routes and Production
The synthesis of (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide typically involves several steps:
- Electrophilic Aromatic Substitution : Introducing substituents onto the aromatic rings.
- Nucleophilic Substitution : Adding the cyano group.
- Final Coupling Reactions : Forming the final product through amide bond formation.
Industrial production methods may utilize continuous flow reactors to optimize yields and purity .
Anticancer Efficacy Study
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against MCF-7 cells, revealing its potential as a novel therapeutic agent in breast cancer treatment. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Neuroprotective Effects
Another research article examined the cholinesterase inhibitory activity of this compound, comparing it with other known inhibitors. The findings indicated that it could serve as a scaffold for developing new treatments for Alzheimer's disease due to its effective binding affinity for AChE .
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural similarities and differences between the target compound and structurally related acrylamide derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) in the target compound may enhance electrophilic reactivity compared to methoxy- or benzodioxol-containing analogs .
- The cyano group at the α-position is unique to the target compound and may influence hydrogen-bonding interactions in biological systems .
Data Gaps :
- Experimental validation of synthesis, solubility, and bioactivity.
- Computational modeling (e.g., docking studies) to predict target interactions .
Biological Activity
The compound (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C17H14Cl2N2O3
- Molecular Weight: 353.20 g/mol
- CAS Number: 937599-04-7
- Canonical SMILES: COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2Cl
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2N2O3 |
| Molecular Weight | 353.20 g/mol |
| CAS Number | 937599-04-7 |
| Solubility | Soluble in DMSO and DMF |
The compound exhibits several biological activities, primarily through its interaction with various cellular pathways. It has been shown to influence:
- Anti-inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects in various models. For instance, it modulates the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .
- Cytotoxicity: In vitro studies have indicated that it possesses cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
1. Anti-inflammatory Effects
A study published in Pharmacological Reports investigated the anti-inflammatory potential of similar compounds derived from acrylamide structures. The research found that these compounds significantly reduced paw edema in CFA-induced models, demonstrating their efficacy comparable to established anti-inflammatory drugs like dexamethasone .
2. Cytotoxicity Assessment
In another study focused on the cytotoxic effects of phenylacrylamides, it was found that derivatives similar to (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide showed selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted therapies with minimal side effects.
3. Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound with various targets involved in inflammatory pathways. The results indicated strong interactions with enzymes such as COX-2 and iNOS, which are pivotal in the inflammatory response .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant reduction in cytokine production |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
| Molecular Interactions | Strong binding with COX-2 and iNOS |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this acrylamide derivative?
- Methodological Answer : Begin with a retrosynthetic analysis focusing on the acrylamide core. Utilize Ullmann coupling for aryl ether formation (e.g., attaching the 2-chlorobenzyloxy group to the methoxyphenyl ring) and Knoevenagel condensation for the α,β-unsaturated nitrile moiety. Confirm intermediates via -NMR and LC-MS. Optimize reaction conditions (e.g., solvent, catalyst loading) based on analogous protocols for substituted acrylamides .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) with spectroscopic techniques:
- -/-NMR to verify substituent positions and stereochemistry (E-configuration of the acrylamide double bond).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .
Q. What preliminary biological assays are appropriate to evaluate its therapeutic potential?
- Methodological Answer : Screen for anti-inflammatory activity using LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC determination). Assess antioxidant capacity via DPPH radical scavenging assays. Compare results to structurally similar acrylamides with known bioactivity .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis yield and minimize byproducts?
- Methodological Answer : Use a central composite design (CCD) to explore variables like temperature, catalyst concentration, and reaction time. Apply response surface methodology (RSM) to identify optimal conditions. Validate predictions with confirmatory runs. Bayesian optimization algorithms can further refine conditions for large-scale synthesis .
Q. How to resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Conduct meta-analysis of dose-response curves, considering assay-specific variables (e.g., cell line permeability, solvent effects). Use molecular docking to probe target binding affinity variations (e.g., COX-2 vs. NF-κB pathways). Validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies elucidate structure-activity relationships (SAR) for the chlorophenyl and methoxyphenyl substituents?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 3,5-dichlorophenyl with mono-halogenated variants). Evaluate changes in bioactivity and correlate with computational models (e.g., DFT for electronic effects, molecular dynamics for conformational stability). Use QSAR software to predict pharmacophore contributions .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity. Validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH). Compare degradation pathways to structurally related compounds in PubChem datasets .
Q. What advanced techniques confirm the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
